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N,N-Diglycidyl-4-glycidyloxyaniline

Thermal stability Char yield TG-DTA analysis

N,N-Diglycidyl-4-glycidyloxyaniline (CAS 5026-74-4), also known as triglycidyl p-aminophenol (TGAP), TGPAP, or AFG-90, is a low-viscosity trifunctional aromatic glycidyl amine epoxy resin. Its molecular architecture comprises three reactive epoxy groups—two glycidyl groups bonded to the aniline nitrogen and one glycidyl ether group at the para-position of the aromatic ring.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 5026-74-4
Cat. No. B1206105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diglycidyl-4-glycidyloxyaniline
CAS5026-74-4
Synonyms4-glycidyloxy-N,N-diglycidylaniline homopolymer
GDOGDA
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESC1C(O1)CN(CC2CO2)C3=CC=C(C=C3)OCC4CO4
InChIInChI=1S/C15H19NO4/c1-3-12(17-9-15-10-20-15)4-2-11(1)16(5-13-7-18-13)6-14-8-19-14/h1-4,13-15H,5-10H2
InChIKeyAHIPJALLQVEEQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diglycidyl-4-glycidyloxyaniline (CAS 5026-74-4) – Trifunctional Epoxy Resin Procurement & Specification Guide


N,N-Diglycidyl-4-glycidyloxyaniline (CAS 5026-74-4), also known as triglycidyl p-aminophenol (TGAP), TGPAP, or AFG-90, is a low-viscosity trifunctional aromatic glycidyl amine epoxy resin . Its molecular architecture comprises three reactive epoxy groups—two glycidyl groups bonded to the aniline nitrogen and one glycidyl ether group at the para-position of the aromatic ring [1]. This trifunctionality enables the formation of densely crosslinked networks upon curing with amine or anhydride hardeners, yielding thermosets with high glass transition temperatures, elevated char yields, and substantial mechanical rigidity . The compound is commercially supplied as a yellow to brown liquid with a density of approximately 1.22 g/mL at 25 °C and an epoxy equivalent weight typically in the range of 95–106 g/eq [2].

Why Generic Difunctional or Novolac Epoxy Resins Cannot Replace N,N-Diglycidyl-4-glycidyloxyaniline


Conventional difunctional epoxies such as diglycidyl ether of bisphenol A (DGEBA) generate networks with relatively low crosslink density and char yields typically below 22% when identically cured, limiting their utility in high-temperature structural applications [1]. In contrast, the trifunctional architecture of TGAP yields more than double the char residue (60.4% vs. 21.1%) under the same curing agent, directly correlating with superior thermal endurance and flame resistance [1]. Attempts to substitute with tetrafunctional counterparts such as TGDDM face a different trade-off: while TGDDM achieves marginally higher char yield (~67%), it imposes significantly higher initial viscosity that restricts processability in resin transfer molding and prepreg operations . Even the structurally closest difunctional analog, N,N-diglycidylaniline (DGA), delivers a cured Tg approximately 20 °C lower than TGAP when cured with the same diamine hardener, demonstrating the critical contribution of the third epoxy group to network rigidity [2]. These quantifiable differences make generic substitution a direct compromise on either thermal performance, processability, or both.

Quantitative Evidence Guide: N,N-Diglycidyl-4-glycidyloxyaniline vs. Closest Analogues


Thermal Stability: Char Yield of TGAP is 2.86× Higher Than Bifunctional DGEBA When Cured with the Same Agent

In a controlled study curing three epoxy resins with an identical dicarboxylic acid curing agent (DACA), the char yield—a direct measure of thermal degradation resistance—was measured by thermogravimetric analysis. TGAP yielded 60.4% char residue, compared to only 21.1% for pDGEBA (bifunctional) and 66.9% for TGDDM (tetrafunctional) [1]. This nearly threefold difference between trifunctional TGAP and bifunctional DGEBA under identical cure conditions demonstrates the critical role of the third epoxy group in building a thermally robust carbonaceous char layer [1].

Thermal stability Char yield TG-DTA analysis Epoxy thermoset

Glass Transition Temperature: TGAP Yields Tg 240 °C vs. 220 °C for Closest Difunctional Analogue N,N-Diglycidylaniline

When cured with the same tetrafunctional chromophore diamine hardener (DMAB), trifunctional N,N-diglycidyl-4-glycidyloxyaniline (DGOA/TGAP) achieved a glass transition temperature of 240 °C, while its difunctional analogue N,N-diglycidylaniline (DGA) reached only 220 °C [1]. The 20 °C increase is attributed to the greater crosslink density enabled by the additional glycidyl ether group at the para-position, which creates a more constrained network with reduced segmental mobility [1]. This head-to-head comparison isolates the effect of the third epoxy group, as both compounds share the same glycidyl aniline core structure [1].

Glass transition temperature Differential scanning calorimetry Glycidyl amine epoxy Network architecture

Mechanical Stiffness Enhancement: TGAP Incorporation Increases Elastic Modulus by 126% in Shape-Memory Epoxy Systems

Incorporation of N,N-diglycidyl-4-glycidyloxyaniline (designated TGE) into a thiol-epoxy shape memory polymer formulation increased the elastic modulus from 724.2 MPa to 1637 MPa—a 126% enhancement (approximately 2.2×) . This was achieved through a thiol-epoxy click reaction where the trifunctional TGAP monomer acted as both a crosslinker and a rigid aromatic spacer, dramatically increasing network density relative to formulations without the trifunctional component . The resulting material also exhibited a shape fixity ratio >99% and shape recovery ratio >90% .

Mechanical modulus Shape memory polymer Thiol-epoxy click reaction Crosslink density

Fracture Toughness: TGAP/PTS System Achieves 51% Toughness Enhancement Without Tensile Strength Penalty

In a comparative toughening study across multiple epoxy resin types, TGAP demonstrated uniquely favorable compatibility with polytriazolesulfone (PTS) as an in-situ toughening agent . The TGAP/PTS system achieved a 51% improvement in fracture toughness relative to untoughened TGAP, while maintaining full tensile properties—a result not replicated with DGEBA or DGEBF matrices . When the same PTS or PTK toughener was applied to DGEBA or DGEBF, fracture toughness either decreased or improved only at the cost of reduced tensile strength, attributed to poor miscibility between the solid-state toughener precursor and the difunctional resin .

Fracture toughness Toughening agent Polytriazolesulfone Tensile properties

Polymerization Activation Energy: NNDG/DDM System Exhibits Moderate 52.2 kJ/mol Activation Energy, Tunable via Bio-Based Modifiers

The curing kinetics of the NNDG (TGAP)/DDM system were investigated by DSC, yielding a polymerization activation energy (Ea) of 52.2 kJ/mol [1]. This moderate activation energy indicates favorable reactivity without excessive exothermicity, facilitating industrial processing control. When modified with petroleum-based EPDOPO, Ea decreased to 48.7 kJ/mol; with bio-based vanillin-derived BDBEP, Ea increased to 55.4 kJ/mol [1]. Crucially, the NNDG/BDBEP/DDM thermoset achieved a UL-94-V0 flame retardancy rating while also delivering bending strength of 129.83 MPa, bending modulus of 3.43 GPa, and tensile strength of 81.49 MPa [1]. The storage modulus of all NNDG-based thermosets remained in the range of 2116.3–2892.5 MPa with phase transition temperatures of 208.1–218.2 °C [1].

Cure kinetics Activation energy Flame retardancy Bio-based epoxy modifier

Procurement-Targeted Application Scenarios for N,N-Diglycidyl-4-glycidyloxyaniline


Aerospace Structural Composites Requiring High Char Yield and Thermal Endurance

For carbon fiber-reinforced polymer (CFRP) primary and secondary structures in aircraft and satellites, the 60.4% char yield of TGAP-based matrices provides quantifiably superior thermal barrier performance compared to DGEBA-based systems (21.1%) [1]. This directly supports fireworthiness requirements and enables sustained load-bearing capacity during thermal excursions. The maintained storage modulus exceeding 2100 MPa at phase transition temperatures above 208 °C ensures structural rigidity throughout the operational temperature envelope [2]. Procurement specification should reference ASTM E1131 (TGA char yield) and ASTM D7028 (Tg by DMA).

High-Temperature Adhesives and Potting Compounds Where Tg Exceeding 200 °C is Mandatory

The Tg of 240 °C achievable with TGAP/aromatic diamine systems directly addresses bonding and encapsulation applications where sustained service above 200 °C is required [3]. This exceeds the capability of DGA-based adhesives (Tg ~220 °C) and DGEBA-based formulations (Tg ~110 °C with aliphatic amine cure) [3]. Suitable for micro-motor stator potting, high-temperature strain gauge bonding, and under-hood automotive sensor encapsulation. Procurement should confirm epoxy equivalent weight 95–106 g/eq and viscosity 550–850 mPa·s for optimal dispensing.

Flame-Retardant Structural Composites with UL-94-V0 Rating Without Halogenated Additives

The NNDG/BDBEP/DDM system achieves UL-94-V0 classification while delivering bending strength of 129.83 MPa and tensile strength of 81.49 MPa [2]. This provides a halogen-free, bio-based pathway to intrinsic flame retardancy that is unattainable with standard DGEBA matrices. Procurement for railway interiors, shipboard structures, and electronic enclosures should specify UL-94 certification with TGAP as the primary epoxy component and confirm compatibility with DOPO-based bio-modifiers.

Shape-Memory Polymer Devices Requiring High Stiffness Switching and Rapid Recovery

TGAP-based thiol-epoxy networks exhibit a modulus swing of more than two orders of magnitude across the glass transition, with room-temperature modulus of 1637 MPa and shape recovery within 2 minutes above Tg at a fixity ratio >99% . This makes TGAP the preferred precursor for deployable space structures, medical actuators, and self-tightening fasteners where high stiffness contrast and reliable shape recovery are critical. Procurement for SMP applications should verify the trifunctional epoxy content and specify low-odor thiol co-reactant compatibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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